1-Aminocyclopentane-1-carboxylicacid
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Overview
Description
1-Aminocyclopentane-1-carboxylic acid is a cyclic amino acid characterized by a cyclopentane ring fused to the alpha carbon of the amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminocyclopentane-1-carboxylic acid can be synthesized through several methods:
Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclopentane ring.
Alkene Cyclopropanation: This involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates.
Industrial Production Methods: Industrial production methods for 1-aminocyclopentane-1-carboxylic acid typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Aminocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Aminocyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in various biological processes, including enzyme activity and protein synthesis.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-aminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the production of biologically active compounds. Additionally, it may interact with receptors or other proteins to modulate cellular processes .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: This compound has a cyclopropane ring instead of a cyclopentane ring.
Cycloleucine: This compound has a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: 1-Aminocyclopentane-1-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C14H15N5O |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
5-(2-ethynyl-5-propan-2-ylpyridin-4-yl)oxypyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H15N5O/c1-4-9-5-11(10(6-17-9)8(2)3)20-12-7-18-14(16)19-13(12)15/h1,5-8H,2-3H3,(H4,15,16,18,19) |
InChI Key |
TZHOVNUCGUXMCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(N=C1)C#C)OC2=CN=C(N=C2N)N |
Origin of Product |
United States |
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